ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate
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Overview
Description
Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyclohexyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The resulting thiophene derivative is then chlorinated to introduce the chlorine atom at the 3-position.
Next, the chlorinated thiophene is reacted with cyclohexylamine to form the corresponding amine derivative. This step usually requires the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Finally, the amine derivative is reacted with ethyl chloroformate to form the desired carbamate. This step is typically carried out under mild conditions, using a solvent like tetrahydrofuran (THF) and a base such as sodium bicarbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and carbamate group can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different biological activities.
Thiophene-based carbamates: Compounds with similar structures but different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific combination of a chlorinated thiophene ring and a cyclohexyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-2-19-14(18)17-11-5-3-10(4-6-11)16-9-13-12(15)7-8-20-13/h7-8,10-11,16H,2-6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBMHWGYYPDCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NCC2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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